Orelabrutinib

Übersicht

Beschreibung

Orelabrutinib is an orally administered, potent, irreversible, and highly selective Bruton’s Tyrosine Kinase (BTK) inhibitor . It has been used in the treatment of B cell malignancies and autoimmune diseases . It has been approved in China for the treatment of patients with mantle cell lymphoma (MCL) or chronic lymphocytic leukaemia (CLL)/small lymphocytic lymphoma (SLL), who have received at least one treatment in the past .

Molecular Structure Analysis

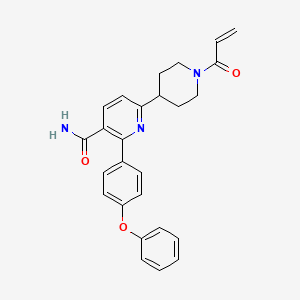

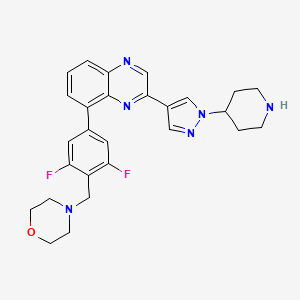

Orelabrutinib has the chemical formula C26H25N3O3 and a molecular weight of 427.504 .

Wissenschaftliche Forschungsanwendungen

Treatment of Relapsed or Refractory Mantle Cell Lymphoma (MCL)

Orelabrutinib has shown promising results in the treatment of relapsed or refractory MCL. A phase 1/2 study demonstrated an overall response rate of 81.1% , with 27.4% achieving complete response and 53.8% achieving partial response . The median duration of response was 22.9 months, and the progression-free survival was 22.0 months . This highlights Orelabrutinib’s potential as a significant therapeutic option for MCL patients who have exhausted other treatments.

Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)

In DLBCL, Orelabrutinib-based regimens have been evaluated for their efficacy and safety. A single-center retrospective analysis reported an overall response rate of 89.5% with a complete response rate of 73.7% . These findings suggest that Orelabrutinib could be an effective therapy for DLBCL patients, particularly when combined with chemotherapy or immunotherapy.

Systemic Lupus Erythematosus (SLE) Treatment

Orelabrutinib has been investigated for its application in treating SLE. Animal models have shown significant efficacy of Orelabrutinib in reducing disease activity, supporting its clinical development for SLE treatment . This represents a novel therapeutic avenue for a condition that currently has limited treatment options.

Management of Relapsed/Refractory Waldenstrom Macroglobulinemia (WM)

For patients with r/r WM, Orelabrutinib has demonstrated substantial efficacy and a favorable safety profile . Its limited off-target adverse effects make it a promising treatment option for WM, offering hope for patients with this rare condition.

Non-Hodgkin’s Lymphoma (NHL) Subtypes

Orelabrutinib’s clinical significance has been established across multiple subtypes of NHL. Its improved target selectivity compared to other BTK inhibitors suggests an enhanced safety profile, making it a valuable addition to the therapeutic arsenal against various NHL subtypes .

B-cell Malignancies

Approved for the treatment of B-cell malignancies in China, Orelabrutinib’s role in this field is expanding. Its high selectivity and safety profile make it a suitable candidate for further research and application in various B-cell malignancies beyond those already mentioned .

Wirkmechanismus

- This inhibition disrupts B cell signaling pathways, leading to decreased B cell proliferation, survival, and antibody production .

- Downstream Effects : Reduced tumor growth, decreased inflammation, and modulation of immune responses .

- Impact on Bioavailability : Orelabrutinib’s pharmacokinetics contribute to its efficacy and safety profile .

- Cellular Effects : Suppression of tumor growth, modulation of immune responses, and attenuation of autoimmune reactions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orelabrutinib has shown a favorable safety profile in patients with r/r MCL . The most common adverse events (AEs) were thrombocytopenia, upper respiratory tract infection, and neutropenia . Grade ≥3 AEs were infrequent and most commonly included thrombocytopenia, neutropenia, and anemia . No significant adverse events like atrial fibrillation/flutter or secondary malignancies were reported .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPVEMOYADUARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orelabrutinib | |

CAS RN |

1655504-04-3 | |

| Record name | Orelabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orelabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORELABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)